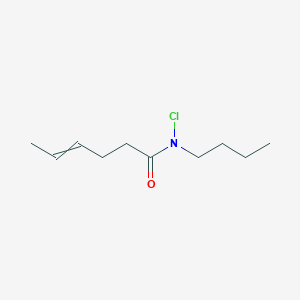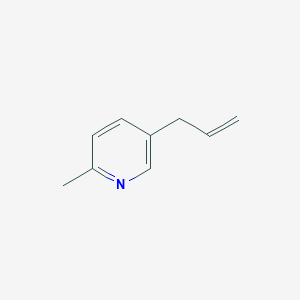![molecular formula C14H20O4 B15168321 (2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol CAS No. 647007-90-7](/img/structure/B15168321.png)
(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol is a chiral compound with a complex structure that includes a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common approach is to use a chiral auxiliary or catalyst to ensure the correct stereochemistry is achieved. The reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol.
Scientific Research Applications
(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Carbonyl Compounds: Compounds containing the carbonyl group (C=O), which undergo similar reactions such as oxidation and reduction.
Uniqueness
(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol is unique due to its chiral nature and the presence of the benzodioxole moiety. This combination of features makes it a valuable compound for research and industrial applications, particularly in the synthesis of chiral molecules and the study of stereochemistry.
Properties
CAS No. |
647007-90-7 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2R,3R)-2-(1,3-benzodioxol-5-ylmethyl)-4-methylpentane-1,3-diol |
InChI |
InChI=1S/C14H20O4/c1-9(2)14(16)11(7-15)5-10-3-4-12-13(6-10)18-8-17-12/h3-4,6,9,11,14-16H,5,7-8H2,1-2H3/t11-,14-/m1/s1 |
InChI Key |
KJDJJEXGTVKKAX-BXUZGUMPSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H](CC1=CC2=C(C=C1)OCO2)CO)O |
Canonical SMILES |
CC(C)C(C(CC1=CC2=C(C=C1)OCO2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)

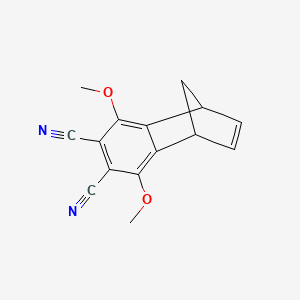
![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)
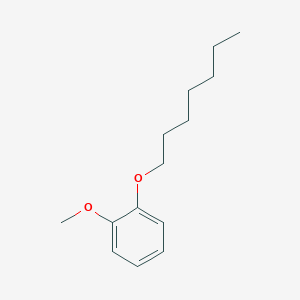
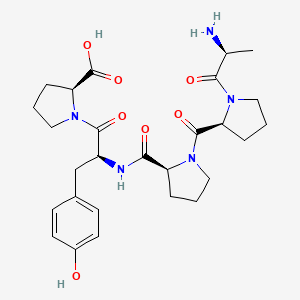
![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
